Cas no 857537-50-9 (Methyl 2,6-dibromo-3,5-dimethoxybenzoate)
Methyl 2,6-dibromo-3,5-dimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,6-dibromo-3,5-dimethoxybenzoate
- Methyl2,6-dibromo-3,5-dimethoxybenzoate
- 857537-50-9
- G11722
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- Inchi: 1S/C10H10Br2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3
- InChI Key: SICPZMOWNXSGLP-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C=1C(=O)OC)Br)OC)OC
Computed Properties
- Exact Mass: 353.89253g/mol
- Monoisotopic Mass: 351.89458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 44.8Ų
Methyl 2,6-dibromo-3,5-dimethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099158-1g |
Methyl 2,6-dibromo-3,5-dimethoxybenzoate |
857537-50-9 | 95% | 1g |
$364.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744058-1g |
Methyl 2,6-dibromo-3,5-dimethoxybenzoate |
857537-50-9 | 98% | 1g |
¥3192.00 | 2024-07-28 |
Methyl 2,6-dibromo-3,5-dimethoxybenzoate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on Methyl 2,6-dibromo-3,5-dimethoxybenzoate
Recent Advances in the Study of Methyl 2,6-dibromo-3,5-dimethoxybenzoate (CAS: 857537-50-9): A Comprehensive Research Brief
Methyl 2,6-dibromo-3,5-dimethoxybenzoate (CAS: 857537-50-9) is a synthetic aromatic ester that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its dibromo and dimethoxy functional groups, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Recent studies have explored its role in medicinal chemistry, focusing on its utility as a building block for drug candidates targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.
One of the key areas of research involving Methyl 2,6-dibromo-3,5-dimethoxybenzoate is its application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other proliferative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the development of selective kinase inhibitors. The researchers utilized its brominated aromatic core to introduce additional functional groups, enabling the creation of molecules with high binding affinity and specificity for target kinases. This approach has opened new avenues for the design of next-generation kinase inhibitors with improved pharmacokinetic properties.
In addition to its role in kinase inhibitor development, Methyl 2,6-dibromo-3,5-dimethoxybenzoate has been investigated for its potential in antimicrobial drug discovery. A recent study highlighted its utility in the synthesis of novel antibacterial agents targeting multidrug-resistant pathogens. The compound's bromine atoms provide reactive sites for further chemical modifications, allowing researchers to tailor its properties to enhance antimicrobial activity. Preliminary results from in vitro assays have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's potential as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
Another significant application of Methyl 2,6-dibromo-3,5-dimethoxybenzoate lies in its use as a fluorescent probe. Researchers have exploited its aromatic structure to design probes for detecting reactive oxygen species (ROS) in biological systems. A 2024 study published in Chemical Communications reported the development of a ROS-sensitive probe based on this compound, which exhibited high selectivity and sensitivity in cellular imaging experiments. This innovation provides a valuable tool for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases, offering insights into their underlying mechanisms.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of Methyl 2,6-dibromo-3,5-dimethoxybenzoate. Recent efforts have focused on improving its synthetic routes to enhance yield and purity while reducing environmental impact. Green chemistry approaches, such as catalytic bromination and solvent-free reactions, have been explored to address these challenges. These advancements not only facilitate the compound's broader use in research but also align with the pharmaceutical industry's growing emphasis on sustainable practices.
In conclusion, Methyl 2,6-dibromo-3,5-dimethoxybenzoate (CAS: 857537-50-9) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Its role as a building block for kinase inhibitors, antimicrobial agents, and fluorescent probes highlights its versatility and potential impact on therapeutic development. Ongoing research aims to further elucidate its mechanistic insights and expand its utility in addressing unmet medical needs. As the field advances, this compound is poised to play a pivotal role in the development of innovative pharmaceutical solutions.
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